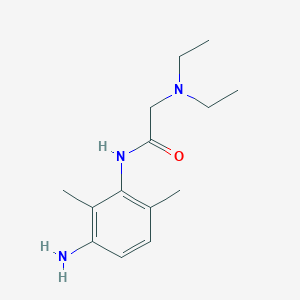

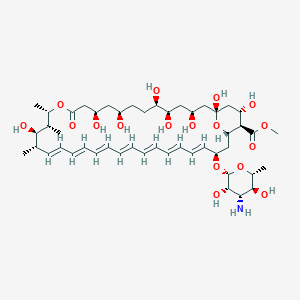

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

描述

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a dimethylphenyl ring and a diethylamino group attached to an acetamide moiety

作用机制

Target of Action

3-Amino Lidocaine, also known as NSC34019 or N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve conduction . Additionally, lidocaine acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including N-methyl-D-aspartic acid (NMDA) receptors, in the central nervous system .

Mode of Action

3-Amino Lidocaine interacts with its targets by blocking these channels, preventing the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blocking action results in the neurons of local tissues that have the medication applied on being transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The action of 3-Amino Lidocaine affects several biochemical pathways. It inhibits the sodium ion channels in the neuronal cell membrane, which impacts the propagation of action potentials . Lidocaine also acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including NMDA receptors, in the central nervous system .

Pharmacokinetics

The pharmacokinetics of 3-Amino Lidocaine involves its absorption, distribution, metabolism, and excretion (ADME). Lidocaine is metabolized by the cytochrome P450 system, and the potential for drug interactions is heightened . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .

Result of Action

The molecular and cellular effects of 3-Amino Lidocaine’s action include silencing ectopic discharges, suppression of inflammatory processes, and modulation of inhibitory and excitatory neurotransmission . Lidocaine has been shown to inhibit cancer cell behavior and exert beneficial effects on components of the inflammatory and immune responses .

Action Environment

The action, efficacy, and stability of 3-Amino Lidocaine can be influenced by various environmental factors. For instance, the onset of action is related to the pKa of the drug, and the intrinsic vasodilator activity varies between drugs and influences potency and duration of action . Furthermore, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of local anesthetics .

生化分析

Biochemical Properties

3-Amino Lidocaine interacts with various enzymes and proteins. It is primarily metabolized by the Cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . These enzymes play a crucial role in the metabolism of more drugs than any other hepatic enzyme .

Cellular Effects

3-Amino Lidocaine has a profound impact on cellular processes. It acts as a local anesthetic by blocking voltage-gated sodium channels in sensory neurons, which numbs the sensations of tissues . This blockage can also lead to effects like vasodilation, hypotension, and irregular heart rate .

Molecular Mechanism

The molecular mechanism of 3-Amino Lidocaine involves its interaction with sodium channels. It blocks these channels, preventing neurons from signaling the brain about sensations . Additionally, it is metabolized in the liver through N-dealkylation, mainly by CYP3A4, to various metabolites .

Temporal Effects in Laboratory Settings

The effects of 3-Amino Lidocaine can change over time in laboratory settings. For instance, the vascular response to the drug shows a biphasic pattern with initial transient blanching reaching a peak at 4.5 hours, followed by a more persistent period of erythema .

Dosage Effects in Animal Models

In animal models, the effects of 3-Amino Lidocaine can vary with different dosages. High doses can cause central nervous system effects such as tremors, twitches, seizures, and vomiting .

Metabolic Pathways

3-Amino Lidocaine is involved in several metabolic pathways. It is primarily metabolized by the Cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . This metabolism leads to the formation of various metabolites .

Transport and Distribution

3-Amino Lidocaine is distributed throughout all body tissues, with higher concentrations in more highly perfused organs . The highest percentage of this drug is found in skeletal muscle, mainly due to the mass of muscle rather than an affinity .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the membrane of neurons where it interacts with sodium channels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2,6-dimethylphenol and diethylamine.

Acylation Reaction: The 3-amino-2,6-dimethylphenol undergoes an acylation reaction with chloroacetyl chloride to form N-(3-amino-2,6-dimethylphenyl)-2-chloroacetamide.

Amination Reaction: The N-(3-amino-2,6-dimethylphenyl)-2-chloroacetamide is then reacted with diethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the acylation and amination reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

化学反应分析

Types of Reactions

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted acetamides depending on the electrophile used.

科学研究应用

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Biological Research: The compound is used in biological assays to study its effects on various biological pathways.

Industrial Applications: It is used in the synthesis of other chemical compounds and materials.

相似化合物的比较

Similar Compounds

- N-(3-Amino-2,6-dimethylphenyl)-2-(methylamino)acetamide

- N-(3-Amino-2,6-dimethylphenyl)-2-(ethylamino)acetamide

- N-(3-Amino-2,6-dimethylphenyl)-2-(propylamino)acetamide

Uniqueness

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs. The presence of the diethylamino group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

属性

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRMQFOEGNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192991 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-50-2 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

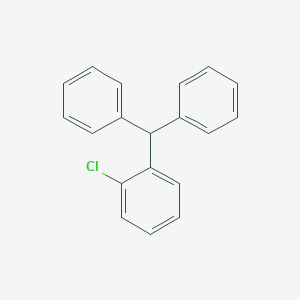

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

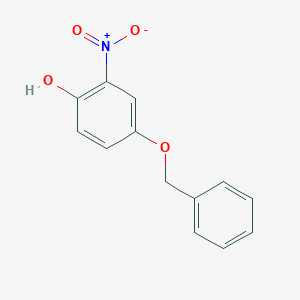

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide](/img/structure/B132064.png)

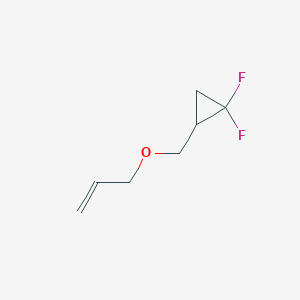

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)